Deacetylsclerotiorin Exhibits >4-Fold Higher Potency Against Trichophyton rubrum than Closely Related Chloroazaphilone Analogs
In a direct head-to-head comparison against other chloroazaphilones isolated from the same fungal strain, deacetylsclerotiorin demonstrated a significantly lower IC50 (2.83 μM) against the dermatophyte fungus Trichophyton rubrum compared to the analogs isochromophilone XI (IC50 = 41.5 μM) and helicusin A (IC50 = 7.23 μM) [1]. This represents an approximately 15-fold and 2.6-fold increase in potency, respectively, indicating a structure-specific activity for this fungal pathogen.
| Evidence Dimension | Inhibition of Trichophyton rubrum growth (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.83 ± 0.59 μM |
| Comparator Or Baseline | Isochromophilone XI: IC50 = 41.5 μM; Helicusin A: IC50 = 7.23 ± 1.20 μM |
| Quantified Difference | 15-fold more potent vs. isochromophilone XI; 2.6-fold more potent vs. helicusin A |
| Conditions | Broth microdilution antifungal assay, IC50 values derived from dose-response curves; positive control Clotrimazole IC50 = 0.2 μM. |
Why This Matters
Researchers developing antifungal agents or studying dermatophyte inhibition can select deacetylsclerotiorin over its structural analogs to maximize potency against T. rubrum, a key target in onychomycosis and athlete's foot research.
- [1] Jansen, R.; Ohlendorf, B.; Erhard, A.; Bruhn, T.; Bringmann, G.; Imhoff, J.F. Helicusin E, Isochromophilone X and Isochromophilone XI: New Chloroazaphilones Produced by the Fungus Bartalinia robillardoides Strain LF550. Marine Drugs 2013, 11, 800-816. View Source
